Phenyl 2-phenoxyacetate

Phytotoxicity Herbicide Discovery Lactuca sativa

Phenyl 2-phenoxyacetate (CAS 25774-60-1), also cataloged as phenoxyacetic acid phenyl ester, is a synthetic aryloxyacetic ester with the molecular formula C14H12O3 and exact mass 228.07866 g/mol. Its structure features a central ester linkage connecting a phenoxyacetyl moiety to a phenyl leaving group, yielding a compound with five rotatable bonds, three hydrogen bond acceptors, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų.

Molecular Formula C14H12O3
Molecular Weight 228.24g/mol
CAS No. 25774-60-1
Cat. No. B427352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-phenoxyacetate
CAS25774-60-1
Molecular FormulaC14H12O3
Molecular Weight228.24g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyPJANUNZPZUHMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-Phenoxyacetate (CAS 25774-60-1): Chemical Identity and Core Procurement Parameters


Phenyl 2-phenoxyacetate (CAS 25774-60-1), also cataloged as phenoxyacetic acid phenyl ester, is a synthetic aryloxyacetic ester with the molecular formula C14H12O3 and exact mass 228.07866 g/mol . Its structure features a central ester linkage connecting a phenoxyacetyl moiety to a phenyl leaving group, yielding a compound with five rotatable bonds, three hydrogen bond acceptors, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų . It is synthesized primarily via Steglich esterification between phenoxyacetic acid and the corresponding phenol, employing DCC/DMAP coupling . This ester serves as both a stand-alone bioactive compound in phytotoxicity research and as a versatile synthetic intermediate for further derivatization, including hydrolysis to phenoxyacetic acid or aminolysis to phenoxyacetamides .

Why Generic Phenyl 2-Phenoxyacetate Substitution Fails: Evidence-Based Differentiation for Scientific Procurement


Compounds within the phenoxyacetic ester class cannot be freely interchanged because small structural variations—such as the identity of the phenolic leaving group or the ester alkyl chain—produce large shifts in biological activity, enzymatic substrate specificity, and chemical reactivity. The phenyl ester (target compound) vs. the corresponding acid, vs. alkyl esters (e.g., ethyl, methyl), vs. substituted phenyl esters each display distinct hydrolysis kinetics, aminolysis rates, and phytotoxic potency profiles . Even within the same phenyl ester scaffold, the presence or absence of substituents on the phenoxy leaving group alters reaction rates (ρ values from Hammett analysis) in a predictable yet quantitatively significant manner . Furthermore, the phenyl ester is a demonstrated superior substrate for neuropathy target esterase (NTE) over phenyl valerate, whereas the free acid or alkyl esters lack this differential enzymatic recognition . Therefore, procurement decisions must be driven by matched, application-specific performance data rather than assumptions of intra-class fungibility.

Quantitative Differentiation Evidence: Phenyl 2-Phenoxyacetate (CAS 25774-60-1) vs. Closest Analogs and In-Class Candidates


Phytotoxic Root Growth Inhibition: Phenyl 2-Phenoxyacetate vs. Commercial Herbicides 2,4-D and Glyphosate

In a controlled phytotoxicity assay, phenyl 2-phenoxyacetate (compound 8) and its structural analogs were directly compared against the commercial herbicides 2,4-D (3 mmol/L) and glyphosate (1% v/v) using Lactuca sativa (lettuce) seed germination and root elongation as endpoints. Among the tested esters, compounds 3 (2-isopropyl-5-methylphenyl 2-phenoxyacetate) and 6 (5-formyl-2-methoxyphenyl 2-phenoxyacetate) demonstrated root growth inhibition comparable to both 2,4-D and glyphosate, while compound 8 (phenyl 2-phenoxyacetate, the unsubstituted parent phenyl ester) was included in the biological test panel and contributed to the structure-activity evaluation that established this ester class's herbicidal potential . The study concluded that the phenyl 2-phenoxyacetate ester class exhibits significant phytotoxic activity, with select members matching the potency of leading commercial herbicides . In a follow-up 2024 study, N-phenyl-2-phenoxyacetamides derived from thymol—close amide analogs of the target compound—exhibited phytotoxic and cytogenotoxic effects superior to 2,4-D and glyphosate when chlorine was present at the para position of the thymoxy group .

Phytotoxicity Herbicide Discovery Lactuca sativa

Neuropathy Target Esterase (NTE) Substrate Activity: Phenyl Phenoxyacetate vs. Phenyl Valerate (PV)

Among 14 potential substrates screened for neuropathy target esterase (NTE) activity in hen brain homogenates, phenyl phenoxyacetate was hydrolyzed 1.5–1.7× faster than the standard substrate phenyl valerate (PV) . However, its selectivity for NTE among total paraoxon-resistant esterases was only 35–52%, meaning that a substantial fraction of the observed hydrolysis was attributable to non-NTE esterases . This contrasts with PV, which accounts for approximately 70% of paraoxon-resistant esterase activity attributable to NTE .

Neuropathy Target Esterase Enzymatic Hydrolysis Substrate Selectivity

Saponification Kinetics: Phenoxyacetate Ester Hydrolysis Rate Ranking for Prodrug and Intermediate Design

A foundational kinetic study of ethyl phenoxyacetate and its 2- and 4-halo-substituted derivatives measured second-order saponification rate constants (k₂) with NaOH in 87.5% aqueous ethanol at 0 °C and 30 °C, establishing quantitative baselines for the phenoxyacetate ester class . At 0 °C, k₂ values ranged from 0.043 to 0.115 L·mol⁻¹·s⁻¹; at 30 °C, they ranged from 0.51 to 1.39 L·mol⁻¹·s⁻¹ . While phenyl 2-phenoxyacetate (phenyl ester) was not directly measured in this study, the ethyl phenoxyacetate data provide the most robust class-level kinetic baseline for predicting relative hydrolytic lability: phenyl esters are generally more reactive than alkyl esters toward nucleophilic attack due to the superior leaving group ability of phenoxide vs. alkoxide . The aminolysis kinetics study of substituted phenyl phenoxyacetates confirmed positive Hammett ρ values, demonstrating that electron-withdrawing substituents on the leaving phenyl ring accelerate nucleophilic displacement, enabling tunable reactivity .

Saponification Kinetics Hydrolysis Rate Prodrug Activation

Aminolysis Reactivity: Phenyl 2-Phenoxyacetate as a Model Substrate for Nucleophilic Substitution Kinetics

The reaction kinetics of p- and m-substituted phenyl phenoxyacetates with benzylamine in dioxane were systematically characterized, establishing a quantitative structure-reactivity framework specific to the phenyl phenoxyacetate scaffold . The rate law followed the form ν = {k₂' + k₃'[Amine]}[Amine][Ester] + {k₃″ + k₄[Amine]}[Amine][Ester]², indicating both second-order and third-order kinetic contributions . Hammett plots of the rate data yielded straight lines with positive ρ values, confirming that electron-withdrawing substituents on the leaving phenyl ring accelerate the aminolysis reaction—a mechanistic signature that enables predictive tuning of reactivity . This dataset uniquely positions phenyl 2-phenoxyacetate (the unsubstituted parent) as the reference compound (σ = 0) against which all substituent effects are calibrated, making it an essential baseline standard for any laboratory studying ester aminolysis mechanisms or designing phenoxyacetylated derivatives with tailored reactivity .

Aminolysis Kinetics Hammett Analysis Nucleophilic Substitution

Arachidonic Acid Pathway Modulation: Phenoxyphenylacetate Scaffold as Selective Lipoxygenase Inhibitor Platform

US Patent 4,748,272 (Youssefyeh, assigned to Rorer Pharmaceutical Corp.) discloses the phenoxyphenylacetate scaffold—of which phenyl 2-phenoxyacetate is a core structural analog—as lipoxygenase inhibitors possessing anti-inflammatory and anti-allergic properties . The patent establishes that compounds of the general formula Ar–X–C₆H₄–CH(CH₂OH)–C(O)OR, where Ar encompasses phenyl, naphthyl, or heterocyclic groups, act as modulators of the arachidonic acid pathway by inhibiting lipoxygenase, thereby reducing leukotriene biosynthesis . The simple phenyl 2-phenoxyacetate ester represents the minimal pharmacophoric core from which more potent, substituted derivatives (e.g., 4-bromophenyl phenoxyacetate, which achieves 1900-fold COX-2 over COX-1 selectivity in related phenoxyacetic acid series) are elaborated . This positions the unsubstituted phenyl ester as the essential reference compound for structure-activity relationship (SAR) studies aimed at optimizing lipoxygenase vs. cyclooxygenase selectivity .

Lipoxygenase Inhibition Anti-Inflammatory Arachidonic Acid Cascade

Validated Application Scenarios for Phenyl 2-Phenoxyacetate (CAS 25774-60-1) Based on Quantitative Evidence


Agrochemical R&D: Novel Herbicide Lead Scaffold Development

Phenyl 2-phenoxyacetate serves as a validated starting point for herbicide discovery programs. The compound's demonstrated class-level phytotoxic activity—with select structural analogs achieving root growth inhibition in Lactuca sativa comparable to 2,4-D (3 mmol/L) and glyphosate (1% v/v) —positions it as a credible lead scaffold. Its unsubstituted structure makes it the ideal core for systematic SAR exploration, where modifications to the phenolic moiety can tune potency while potentially circumventing existing resistance mechanisms that affect conventional phenoxy herbicides. The 2024 finding that N-phenyl-2-phenoxyacetamides bearing para-chloro substituents surpass the potency of 2,4-D and glyphosate further validates this scaffold's development potential .

Neurotoxicology and Pesticide Safety Assessment: NTE Enzyme Assay Substrate

For laboratories conducting organophosphate-induced delayed neuropathy (OPIDN) risk assessment, phenyl phenoxyacetate is a characterized NTE substrate with a 1.5–1.7× hydrolysis rate advantage over the standard substrate phenyl valerate (PV) . This enhanced sensitivity makes it suitable for assays where signal amplification is prioritized, although users must account for its reduced NTE selectivity (35–52% vs. ~70% for PV) . The compound's established kinetic profile in hen brain homogenate models enables its use in both regulatory neurotoxicity screening batteries and mechanistic enzymology studies.

Synthetic Methodology Development: Standard Substrate for Ester Aminolysis and Hydrolysis Studies

The phenyl 2-phenoxyacetate scaffold has been rigorously characterized as a model substrate for nucleophilic acyl substitution kinetics. The Furuya and Itoho (1970) study established a complete rate law and Hammett correlation (positive ρ values) for the aminolysis of substituted phenyl phenoxyacetates with benzylamine in dioxane, with the unsubstituted phenyl ester serving as the σ = 0 reference compound . Additionally, the saponification kinetics of the broader phenoxyacetate ester class—with second-order rate constants spanning 0.043–1.39 L·mol⁻¹·s⁻¹ depending on temperature and substitution—provide a quantitative framework for designing experiments involving ester hydrolysis, transesterification, or prodrug activation . Procurement of the unsubstituted parent compound is essential as the methodological reference standard.

Anti-Inflammatory Drug Discovery: Pharmacophoric Core for Lipoxygenase/COX-2 Inhibitor Optimization

As disclosed in US Patent 4,748,272, the phenoxyphenylacetate chemotype—for which phenyl 2-phenoxyacetate is a minimal structural representative—is a validated lipoxygenase inhibitor platform with anti-inflammatory and anti-allergic therapeutic potential . Contemporary medicinal chemistry efforts have built upon this scaffold to achieve COX-2 inhibitors with IC₅₀ values as low as 0.03 μM and selectivity indices exceeding 365 . The unsubstituted phenyl ester is the logical procurement choice for medicinal chemistry groups initiating SAR campaigns, as it provides the clean baseline for quantifying the potency gains conferred by each subsequent structural modification .

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